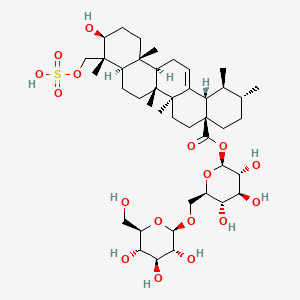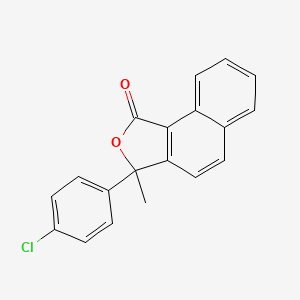
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is an organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a chlorophenyl group and a methylnaphtho group fused to a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The final step involves the methylation of the naphthofuran core, which can be carried out using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl or alkyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
科学研究应用
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-3-methylnaphtho(1,2-c)furan-1(3H)-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity towards nucleophiles and potential biological activities. The combination of the naphthofuran core with the chlorophenyl group makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
7496-11-9 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-3-methylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C19H13ClO2/c1-19(13-7-9-14(20)10-8-13)16-11-6-12-4-2-3-5-15(12)17(16)18(21)22-19/h2-11H,1H3 |
InChI 键 |
LRDHDYIGTGAHMH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C3=CC=CC=C3C=C2)C(=O)O1)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793036.png)
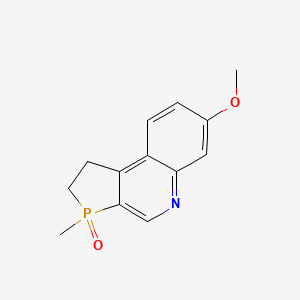
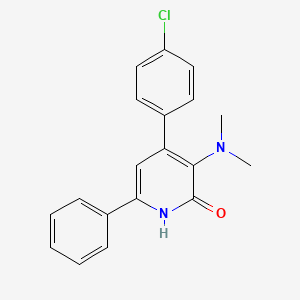
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
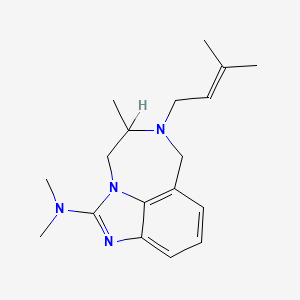
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
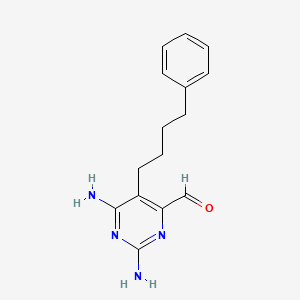
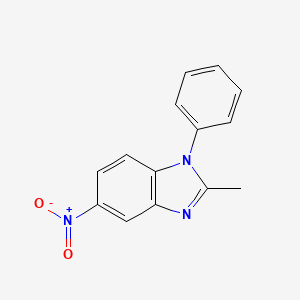

![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793071.png)
